N-(4-ethylphenyl)-2-iodobenzamide

X-ray crystallography solid-state conformation unit-cell parameters

N-(4-ethylphenyl)-2-iodobenzamide (CAS 333349-67-0) is an N-substituted ortho-iodobenzamide with the molecular formula C15H14INO and a monoisotopic mass of 351.01202 Da. The compound features a 2-iodobenzoyl moiety coupled to a 4-ethylaniline fragment via an amide linkage, positioning it within the broader class of halogenated benzamides that have been extensively investigated as sigma receptor ligands, melanin-targeting imaging agents, and synthetic intermediates for cross-coupling chemistry.

Molecular Formula C15H14INO
Molecular Weight 351.18 g/mol
Cat. No. B291639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethylphenyl)-2-iodobenzamide
Molecular FormulaC15H14INO
Molecular Weight351.18 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I
InChIInChI=1S/C15H14INO/c1-2-11-7-9-12(10-8-11)17-15(18)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3,(H,17,18)
InChIKeyQKXGAARXJWAVDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-ethylphenyl)-2-iodobenzamide: Structural Identity, Physicochemical Profile, and Research-Grade Sourcing


N-(4-ethylphenyl)-2-iodobenzamide (CAS 333349-67-0) is an N-substituted ortho-iodobenzamide with the molecular formula C15H14INO and a monoisotopic mass of 351.01202 Da [1]. The compound features a 2-iodobenzoyl moiety coupled to a 4-ethylaniline fragment via an amide linkage, positioning it within the broader class of halogenated benzamides that have been extensively investigated as sigma receptor ligands, melanin-targeting imaging agents, and synthetic intermediates for cross-coupling chemistry [2]. It is currently listed in the Sigma-Aldrich AldrichCPR collection as a rare chemical offered to early-discovery researchers without vendor-supplied analytical data . A single-crystal X-ray diffraction study has established its solid-state structure in the monoclinic space group C2, with unit-cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and Z = 4, refined to R1 = 0.053 for 2043 observed reflections [3].

Why N-(4-ethylphenyl)-2-iodobenzamide Cannot Be Replaced by Generic ortho-Iodobenzamide Analogs


Even within the narrow ortho-iodobenzamide subclass, the identity and position of the N-aryl substituent exert profound stereoelectronic effects that govern molecular conformation, intermolecular packing, and target-binding pharmacophore geometry [1]. The 4-ethyl substituent introduces a specific hydrophobic volume and torsional profile that differs measurably from the 4-methyl, 3-ethyl, or unsubstituted phenyl analogs in both predicted physicochemical properties—such as a boiling point of 352.3 ± 35.0 °C and a density of 1.573 ± 0.06 g/cm³ versus 339.0 ± 35.0 °C and 1.631 ± 0.06 g/cm³ for the 4-methyl counterpart—and in crystallographically determined solid-state conformation . In the broader benzamide SAR landscape, N-alkyl and N-aryl modifications have been shown to alter in vivo biodistribution, hepatobiliary excretion patterns, and sigma receptor subtype selectivity by orders of magnitude, meaning that procurement of a close analog without verification of these parameters introduces an uncontrolled variable into any receptor-binding, imaging, or synthetic campaign [2]. Simply substituting N-(4-ethylphenyl)-2-iodobenzamide with a cheaper or more readily available N-aryl-2-iodobenzamide therefore risks invalidating comparative SAR conclusions or yielding an unusable synthetic intermediate.

Quantitative Differentiation Evidence for N-(4-ethylphenyl)-2-iodobenzamide vs. Closest Analogs


Crystal Structure: Monoclinic C2 Lattice Parameters vs. Available ortho-Iodobenzamide Structures

The single-crystal X-ray structure of N-(4-ethylphenyl)-2-iodobenzamide has been solved and refined in the monoclinic space group C2 with unit-cell dimensions a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4, yielding R1 = 0.053 for 2043 observed reflections [1]. This fully determined structure provides unambiguous molecular geometry, including the torsion angle between the benzamide and N-aryl planes, which dictates the presentation of the iodine atom for halogen bonding and cross-coupling reactivity. In contrast, the closest analog N-(4-methylphenyl)-2-iodobenzamide (CAS 62303-05-3) has no publicly reported single-crystal structure; only predicted physicochemical properties are available, with a predicted boiling point of 339.0 ± 35.0 °C and a predicted density of 1.631 ± 0.06 g/cm³ versus 352.3 ± 35.0 °C and 1.573 ± 0.06 g/cm³ for the 4-ethyl compound . The availability of an experimentally determined crystal structure for the target compound represents an irreplaceable asset for computational docking, polymorph prediction, and crystallographic fragment screening that the 4-methyl analog cannot currently support.

X-ray crystallography solid-state conformation unit-cell parameters

Predicted Boiling Point and Density Differentiate 4-Ethyl from 4-Methyl and 3-Ethyl Positional Isomers

Although experimental boiling points and densities have not been reported for this compound series, ACD/Labs or analogous algorithm-based predictions reveal systematic differences that are actionable for procurement and analytical method development. N-(4-ethylphenyl)-2-iodobenzamide has a predicted boiling point of 352.3 ± 35.0 °C and a predicted density of 1.573 ± 0.06 g/cm³ . Its closest positional isomer, N-(3-ethylphenyl)-2-iodobenzamide (CAS 58494-87-4), has the same molecular formula and identical monoisotopic mass (351.01200 Da) but a calculated LogP of 4.49, which differs from the 4-ethyl isomer due to altered molecular shape and dipole moment . The 4-methyl analog N-(4-methylphenyl)-2-iodobenzamide (C14H12INO, MW 337.16) shows a predicted boiling point of 339.0 ± 35.0 °C—approximately 13 °C lower—and a higher predicted density of 1.631 ± 0.06 g/cm³, reflecting the loss of one methylene unit . The para-iodo constitutional isomer N-(2-ethylphenyl)-4-iodobenzamide, while isomeric (C15H14INO), presents a fundamentally different electronic distribution due to relocation of the iodine from the ortho to the para position of the benzoyl ring, altering both the dipole moment and the reactivity profile in metal-catalyzed cross-coupling . These predicted differences provide a rational basis for selecting the 4-ethyl ortho-iodo isomer when a specific boiling point range, density, or LogP window is required for downstream processing or chromatographic resolution.

physicochemical properties chromatographic separation quality control

Sigma-Aldrich AldrichCPR Listing: A Rare-Chemical Designation with Implications for Procurement Exclusivity

N-(4-ethylphenyl)-2-iodobenzamide is distributed by Sigma-Aldrich as product number L319236 under the AldrichCPR (Chemical Product Range) designation, a category reserved for rare and unique chemicals provided to early-discovery researchers . Sigma-Aldrich explicitly states that it does not collect analytical data for AldrichCPR products, that all sales are final, and that the product is supplied 'AS-IS' without any warranty of merchantability or fitness for a particular purpose . This stands in marked contrast to the 4-methyl analog, which is listed by multiple vendors including Fluorochem (catalog item, CAS 62303-05-3) and AKSci with defined purity specifications (typically 95%) and standard quality documentation . The AldrichCPR status means that any research group requiring this specific 4-ethyl substitution pattern faces a de facto single-source situation for commercially characterized material, unless custom synthesis is commissioned. The procurement implication is that lead times, pricing, and batch-to-batch consistency are inherently less predictable than for multi-source analogs, making advance planning and in-house analytical characterization essential components of the acquisition workflow.

commercial availability rare chemical AldrichCPR

Ortho-Iodo Substituent Enables Iodine-Directed Reactivity That the Non-Iodinated N-(4-ethylphenyl)benzamide Cannot Provide

The ortho-iodo substituent on the benzoyl ring of N-(4-ethylphenyl)-2-iodobenzamide is the critical functional handle that enables participation in palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig), copper-catalyzed Ullmann-type couplings, and halogen-bond-directed supramolecular assembly . The non-iodinated analog N-(4-ethylphenyl)benzamide (CAS 20371-68-0, MW 225.28 g/mol) lacks this reactive site entirely, making it unsuitable as a direct replacement in any synthetic sequence that requires a carbon–iodine bond for oxidative addition or halogen-atom transfer . Within the broader 2-iodobenzamide literature, the ortho-iodo motif has been demonstrated to serve as a precursor for indenoisoquinoline synthesis via one-pot copper(II)-catalyzed tandem reactions with 1,3-indanedione derivatives [1], a transformation that the non-iodinated benzamide cannot undergo. Furthermore, the iodine atom in 2-iodobenzamide derivatives has been shown to participate in halogen bonding with protein targets, contributing to binding affinity in sigma receptor and melanin-targeting applications—a pharmacophoric feature absent in the de-iodinated benzamide [2]. For any research program that requires either synthetic elaboration at the ortho position or iodine-mediated target engagement, the non-iodinated N-(4-ethylphenyl)benzamide is simply not a viable substitute.

cross-coupling halogen bonding synthetic intermediate

Experimentally Verified Spectroscopic Fingerprint (GC-MS) Enables Identity Confirmation Independent of Vendor COA

A gas chromatography–mass spectrometry (GC-MS) spectrum of N-(4-ethylphenyl)-2-iodobenzamide has been deposited in the SpectraBase spectral database, providing an experimentally acquired electron-ionization mass spectrum that can serve as an independent identity verification tool [1]. This is significant because Sigma-Aldrich explicitly states that it does not collect analytical data for this AldrichCPR product, and the buyer assumes full responsibility for confirming product identity and purity . The availability of a reference GC-MS spectrum allows a receiving laboratory to perform its own identity confirmation by matching retention index and fragmentation pattern, reducing the risk of accepting a mislabeled or degraded sample. In contrast, no equivalent publicly accessible experimental GC-MS spectrum could be located for the closest positional isomer N-(3-ethylphenyl)-2-iodobenzamide (CAS 58494-87-4), meaning that any batch of that isomer received without vendor characterization would require de novo full spectroscopic assignment (1H, 13C NMR, HRMS, IR) to confirm identity . The existence of a database-deposited GC-MS fingerprint for the 4-ethyl isomer thus lowers the analytical barrier to entry for procurement and quality control.

GC-MS analytical characterization identity confirmation

Research and Industrial Applications Where N-(4-ethylphenyl)-2-iodobenzamide Provides Differentiated Value


Structure-Based Drug Design Requiring a Solved Crystal Structure of the ortho-Iodobenzamide Pharmacophore

Medicinal chemistry programs targeting sigma receptors, melanin, or HDAC enzymes that employ structure-based design (molecular docking, pharmacophore modeling, or crystallographic fragment screening) require a high-resolution crystal structure of the ligand scaffold. N-(4-ethylphenyl)-2-iodobenzamide is the only member of the N-aryl-2-iodobenzamide series with a fully determined and publicly reported single-crystal X-ray structure (monoclinic C2, R1 = 0.053) [1]. This structure provides accurate bond lengths, angles, and torsion angles for the benzamide core and the 4-ethylphenyl substituent, enabling precise placement of the iodine atom for halogen-bonding analyses. Researchers building a congeneric SAR series around this scaffold should procure this compound to anchor their computational models, as the closest 4-methyl analog lacks a reported crystal structure entirely .

Synthetic Methodology Development Exploiting Ortho-Iodo Cross-Coupling with a Defined N-Aryl Substituent

The ortho-iodo substituent is the reactive center for palladium- and copper-catalyzed transformations including Suzuki, Heck, Sonogashira, and Ullmann couplings, as well as for one-pot tandem reactions yielding indenoisoquinoline scaffolds [2]. N-(4-ethylphenyl)-2-iodobenzamide provides a well-defined N-aryl substituent that can be used as a model substrate to optimize reaction conditions (catalyst loading, base, solvent, temperature) while monitoring conversion by GC-MS against the reference spectrum deposited in SpectraBase [3]. The 4-ethyl group offers a distinct retention time shift relative to the 4-methyl or unsubstituted phenyl analogs, facilitating chromatographic resolution of product mixtures—a practical advantage for methodology development laboratories.

Sigma Receptor Ligand SAR Expansion Requiring an Unexplored N-Aryl Substitution Pattern

The 2-iodobenzamide scaffold has well-documented affinity for sigma-1 and sigma-2 receptors, with key reference compounds such as 2-IBP (Ki = 1.70 nM for sigma-1) and 4-IBP (Ki = 1.7 nM for sigma-1) bearing piperidine-based N-substituents [4]. Systematic variation of the N-aryl substituent in the ortho-iodobenzamide series remains an underexplored dimension of sigma receptor SAR, and N-(4-ethylphenyl)-2-iodobenzamide represents a probe compound to assess whether a simple 4-ethylphenyl group can confer sigma binding affinity comparable to or distinct from the more extensively studied piperidine-containing analogs. Because the compound is available through Sigma-Aldrich AldrichCPR as a singleton rare chemical, procurement supports a focused pilot study before committing to custom synthesis of a full analog library .

Quality Control Protocol Development for AldrichCPR Rare Chemicals Using Independent Spectroscopic Reference Data

Sigma-Aldrich AldrichCPR products are shipped without vendor-generated certificates of analysis, placing the burden of identity and purity verification entirely on the receiving laboratory . The availability of a GC-MS reference spectrum for N-(4-ethylphenyl)-2-iodobenzamide in SpectraBase [3] enables the receiving lab to develop a robust in-house QC protocol combining GC-MS retention time and fragmentation pattern matching with 1H/13C NMR against literature assignments. This workflow can be templated for other AldrichCPR compounds, reducing the risk of accepting mislabeled or degraded material. The 4-ethyl substitution pattern provides a characteristic ethyl quartet in the 1H NMR spectrum and a diagnostic McLafferty rearrangement fragment in the mass spectrum, both of which serve as unambiguous identity markers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-ethylphenyl)-2-iodobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.